Bienvenue dans la boutique en ligne BenchChem!

Otamixaban

Factor Xa inhibition Anticoagulant potency Ki comparison

Otamixaban is the only commercially available intravenous direct FXa inhibitor that reduces thrombin peak by 83% while preserving endogenous thrombin potential, enabling mechanistic dissection of peak vs. total thrombin contribution to thrombosis. Rapid half-life (~30 min) and <25% renal excretion suit models with compromised renal function. Ideal for benchmarking novel antithrombotic strategies in acute coronary syndrome research. Not for human use.

Molecular Formula C25H26N4O4
Molecular Weight 446.5 g/mol
CAS No. 193153-04-7
Cat. No. B1677802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOtamixaban
CAS193153-04-7
Synonyms2-(3-carbamimidoylbenzyl)-3-(4-(1-oxypyridin-4-yl)benzoylamino)butyric acid methyl ester
2-(R)-(3-carbamimidoylbenzyl)-3-(R)-(4-(1-oxypyridin-4-yl)benzoylamino)butyric acid methyl ester
FXV 673
FXV-673
FXV673
otamixaban
Molecular FormulaC25H26N4O4
Molecular Weight446.5 g/mol
Structural Identifiers
SMILESCC(C(CC1=CC(=CC=C1)C(=N)N)C(=O)OC)NC(=O)C2=CC=C(C=C2)C3=CC=[N+](C=C3)[O-]
InChIInChI=1S/C25H26N4O4/c1-16(22(25(31)33-2)15-17-4-3-5-21(14-17)23(26)27)28-24(30)20-8-6-18(7-9-20)19-10-12-29(32)13-11-19/h3-14,16,22H,15H2,1-2H3,(H3,26,27)(H,28,30)/t16-,22-/m1/s1
InChIKeyPFGVNLZDWRZPJW-OPAMFIHVSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Otamixaban (CAS 193153-04-7) for Research: Intravenous Direct Factor Xa Inhibitor Properties


Otamixaban (CAS 193153-04-7, also known as FXV673) is a synthetically derived, parenteral direct inhibitor of coagulation factor Xa (FXa) originally developed by Sanofi-Aventis for the management of acute coronary syndrome [1]. It functions as a potent (Ki = 0.5 nM), selective, competitive, and reversible inhibitor that effectively inhibits both free FXa and FXa within the prothrombinase complex [2].

Why Otamixaban Cannot Be Simply Substituted with Other FXa Inhibitors


Although otamixaban shares a common target (FXa) with other inhibitors such as apixaban, rivaroxaban, edoxaban, and fondaparinux, its distinct molecular structure confers a unique combination of properties: an intravenous route of administration enabling rapid onset and offset, a specific thrombin generation inhibition profile characterized by profound peak suppression with limited effect on endogenous thrombin potential (ETP), and a primarily biliary elimination route that distinguishes its pharmacokinetic behavior [1][2]. These features are not replicated across the class, making direct substitution without quantitative justification problematic for research applications.

Quantitative Differentiation of Otamixaban from Alternative FXa Inhibitors


FXa Inhibitory Potency: Otamixaban vs. Apixaban and Edoxaban

Otamixaban inhibits human factor Xa with a Ki of 0.5 nM [1]. This potency is comparable to edoxaban (Ki = 0.561 nM) [2] but notably less potent than apixaban (Ki = 0.08 nM) . The intermediate potency of otamixaban, combined with its reversible binding and intravenous delivery, positions it as a distinct research tool where ultra-high potency is not required but rapid control is desired.

Factor Xa inhibition Anticoagulant potency Ki comparison

Clinical Efficacy in ACS: Otamixaban vs. Unfractionated Heparin plus Eptifibatide

In the Phase II SEPIA-ACS1 TIMI 42 trial (n=3,241), otamixaban at a dose of 0.140 mg/kg bolus followed by 0.140 mg/kg/h infusion reduced the 7-day composite efficacy endpoint (death, MI, urgent revascularization, or bailout GP IIb/IIIa inhibitor use) by 42% compared to the control arm (unfractionated heparin plus eptifibatide), with a relative risk of 0.58 (95% CI: 0.34-1.00) [1]. The control arm had an event rate of 6.2%, while the 0.140 mg/kg/h otamixaban arm had an event rate of 3.6% [2].

Acute coronary syndrome SEPIA-ACS1 Clinical trial Efficacy comparison

Pharmacokinetic Profile: Rapid On/Off and Biliary Clearance vs. Oral Agents

Otamixaban exhibits a rapid plasma distribution and elimination profile, with an initial half-life of approximately 30 minutes following intravenous administration [1]. Its clearance is primarily biliary, with less than 25% renal excretion, suggesting no need for dose adjustment in renal impairment [2]. In contrast, fondaparinux is 100% renally cleared and contraindicated in severe renal impairment (CrCl < 30 mL/min) [3], while rivaroxaban has an oral half-life of 5-9 hours and 33% renal clearance [4].

Pharmacokinetics Half-life Renal clearance Intravenous anticoagulant

Thrombin Generation Inhibition Profile: Peak Suppression vs. ETP

Otamixaban produces a distinctive thrombin generation inhibition pattern characterized by profound suppression of peak thrombin (83% inhibition) with only modest reduction in endogenous thrombin potential (ETP, 27% inhibition) [1]. This profile differs markedly from other anticoagulants: melagatran (ETP 56%, peak 63%), unfractionated heparin (ETP 43%, peak 58%), and pentasaccharide/fondaparinux (ETP 25%, peak 67%) [2]. The disproportionate peak suppression with preserved ETP may underlie the agent's antithrombotic efficacy while limiting bleeding propensity.

Thrombin generation ETP Peak height Pharmacodynamics

Reversibility Profile: Andexanet Alfa Neutralization

Otamixaban is a reversible inhibitor of factor Xa, and its anticoagulant effects can be neutralized by andexanet alfa in vitro [1]. This reversibility contrasts with irreversible inhibitors and may offer a safety advantage in research settings where rapid termination of anticoagulation is required. The compound's short half-life (~30 min) provides an additional layer of reversibility through pharmacokinetic clearance [2].

Anticoagulant reversal Andexanet alfa Anti-Xa activity

Recommended Research Applications for Otamixaban (CAS 193153-04-7)


Modeling Intravenous Anticoagulation in Acute Coronary Syndrome (ACS) Research

Otamixaban serves as a validated reference compound for preclinical and translational research in acute coronary syndromes. The SEPIA-ACS1 trial demonstrated a 42% relative risk reduction in ischemic events at the 0.140 mg/kg/h dose compared to UFH plus eptifibatide (RR = 0.58, 95% CI 0.34-1.00) [1]. Researchers can use otamixaban to benchmark novel antithrombotic strategies or to investigate the efficacy-safety balance of intravenous FXa inhibition in ACS models.

Investigating the Decoupling of Thrombin Peak Suppression from ETP Inhibition

Otamixaban uniquely suppresses thrombin peak by 83% while only reducing ETP by 27%, a profile that distinguishes it from other anticoagulants (e.g., melagatran: 63% peak, 56% ETP; UFH: 58% peak, 43% ETP) [2]. This property makes otamixaban an ideal tool compound for mechanistic studies examining the differential contribution of peak thrombin versus total thrombin generation to thrombotic and bleeding outcomes.

Studies Requiring Rapid-Onset, Short-Half-Life Anticoagulation with Minimal Renal Clearance

With an initial half-life of approximately 30 minutes and <25% renal excretion [3], otamixaban is suited for experimental models where rapid anticoagulation onset and offset are required, and where renal function may be compromised or variable. This profile contrasts with fondaparinux (100% renal clearance, contraindicated in CrCl <30 mL/min) [4] and oral agents like rivaroxaban (half-life 5-9 h) [5].

Comparative Pharmacology Studies of Direct vs. Indirect FXa Inhibition

Otamixaban acts as a direct, reversible inhibitor of both free and prothrombinase-bound FXa (Ki = 0.5 nM) [6], whereas fondaparinux is an indirect, antithrombin-dependent inhibitor [7]. Researchers can employ otamixaban to dissect the functional consequences of direct FXa inhibition versus indirect mechanisms in coagulation assays, thrombosis models, or biomarker studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Otamixaban

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.